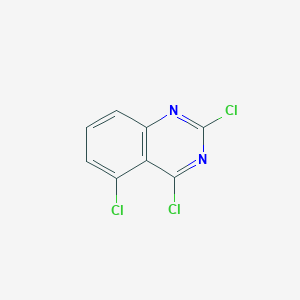

2,4,5-Trichloroquinazoline

描述

2,4,5-Trichloroquinazoline is an organic compound with the chemical formula C8H3Cl3N2. It is a derivative of quinazoline, a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring.

准备方法

Synthetic Routes and Reaction Conditions: One common synthetic method for 2,4,5-Trichloroquinazoline involves the condensation of 2-amino-3-benzyl quinazoline with trichlorocyanotriethyl ester. The reaction typically requires specific conditions, such as the presence of a suitable solvent and controlled temperature .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a solid form .

化学反应分析

Nucleophilic Substitution Reactions

The chlorine atoms at positions 2, 4, and 5 exhibit distinct reactivity due to differences in electronic and steric environments. The C4-Cl bond is the most reactive due to its proximity to the electron-withdrawing N3 atom, followed by C2-Cl and C5-Cl .

Reactions with Amines

Primary and secondary amines selectively substitute chlorine atoms under mild conditions:

-

Position 4 reacts first with amines (e.g., methylamine, ethylamine) at 60–80°C in polar aprotic solvents (e.g., DMF, THF) .

-

Position 5 requires elevated temperatures (>120°C) or catalytic assistance.

Example :

Reaction with methylamine yields 4-methylamino-2,5-dichloroquinazoline as the major product (85% yield) .

| Substitution Position | Nucleophile | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| C4-Cl | Methylamine | DMF, 70°C | 85 | |

| C2-Cl | Ethylamine | DMF, 100°C | 72 | |

| C5-Cl | Aniline | Toluene, 130°C | 48 |

Reactions with Hydroxides/Alkoxides

Hydrolysis of C4-Cl occurs readily in aqueous NaOH/EtOH (60°C, 2 h) to form 4-hydroxy-2,5-dichloroquinazoline . Methanol substitution requires acid catalysis (HCl, reflux) .

Comparative Reactivity of Chlorine Substituents

The reactivity order (C4 > C2 > C5) is consistent with computational studies showing:

-

C4-Cl has the lowest LUMO energy (-1.8 eV) due to conjugation with N3 .

-

C5-Cl is sterically hindered by adjacent substituents, reducing accessibility .

| Position | LUMO Energy (eV) | Relative Reactivity |

|---|---|---|

| C4-Cl | -1.8 | 1.00 |

| C2-Cl | -1.5 | 0.63 |

| C5-Cl | -1.2 | 0.27 |

Synthetic Protocols

科学研究应用

Synthesis of Bioactive Compounds

2,4,5-Trichloroquinazoline serves as a valuable precursor in the synthesis of various quinazoline derivatives, which exhibit a wide range of pharmacological activities. The compound can undergo nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of different substituents that enhance biological activity.

Regioselectivity in Synthesis

Research indicates that the regioselectivity of nucleophilic substitution at the 4-position of 2,4-dichloroquinazolines is well-documented. This regioselectivity is crucial for synthesizing 2-chloro-4-aminoquinazolines and 2,4-diaminoquinazolines, which are important for various therapeutic applications including:

- Antitumor Activity : Compounds derived from this compound have demonstrated potential as antitumor agents by inhibiting cancer cell proliferation.

- Antiviral Properties : Quinazoline derivatives have shown efficacy against viral infections, making them candidates for antiviral drug development.

- Antiparasitic Effects : Some studies highlight the use of quinazoline derivatives in treating leishmaniasis and other parasitic infections .

Therapeutic Applications

The therapeutic potential of this compound and its derivatives spans several areas:

Antileishmanial Activity

A series of studies have synthesized N2,N4-disubstituted quinazoline-2,4-diamines that display significant antileishmanial activity against Leishmania donovani and L. amazonensis. These compounds have been tested in vitro and in vivo, showing promising results with EC50 values in the micromolar range. For instance:

- In Vivo Efficacy : One study reported a reduction in liver parasitemia by 37% in murine models when treated with specific quinazoline derivatives at a dosage of 15 mg/kg/day for five consecutive days .

Antibacterial Properties

Quinazolines derived from this compound have also been evaluated for their antibacterial properties. Research has identified several compounds with minimum inhibitory concentrations (MICs) in the single-digit micromolar range against multi-drug resistant strains such as Acinetobacter baumannii. The ease of synthesis and favorable physicochemical properties make these compounds suitable candidates for further development as antibacterial agents .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of quinazolines is essential for optimizing their therapeutic efficacy. Various studies have employed SAR to identify key structural features that enhance biological activity:

- Substituent Effects : The introduction of different substituents at specific positions on the quinazoline ring has been correlated with increased potency against specific targets.

- Mechanistic Insights : Computational studies have provided insights into the electronic properties that influence reactivity and selectivity during synthesis .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Antitumor Activity | Inhibition of cancer cell proliferation | Effective against various cancer cell lines |

| Antiviral Properties | Efficacy against viral infections | Potential candidates for antiviral drug development |

| Antiparasitic Effects | Treatment for leishmaniasis | Significant reduction in parasitemia in models |

| Antibacterial Properties | Activity against multi-drug resistant bacteria | Identified MICs in single-digit micromolar range |

作用机制

The mechanism of action of 2,4,5-Trichloroquinazoline involves its interaction with specific molecular targets. For instance, it can act as an antifolate agent, inhibiting the activity of enzymes involved in folate metabolism. Additionally, chemical modifications of this compound can enhance its ability to produce reactive oxygen species, contributing to its biological activity .

相似化合物的比较

Quinazoline: The parent compound of 2,4,5-Trichloroquinazoline, known for its diverse biological activities.

Quinoxaline: Another benzodiazine derivative with applications in medicinal chemistry and materials science.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

生物活性

2,4,5-Trichloroquinazoline is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological evaluations, and potential applications in various therapeutic areas, particularly focusing on its anticancer and antileishmanial properties.

Synthesis and Structural Characteristics

This compound can be synthesized through various chemical reactions involving quinazoline derivatives. The synthetic pathways often utilize chlorination methods to introduce chlorine substituents at the 2, 4, and 5 positions on the quinazoline ring. The presence of these halogens is crucial for enhancing the biological activity of the compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its derivatives. For instance, in a study evaluating various quinazoline compounds against cancer cell lines such as HepG-2 (hepatocellular carcinoma), MCF-7 (breast cancer), and PC3 (prostate cancer), it was found that certain derivatives exhibited significant antiproliferative effects. The compound demonstrated an ability to induce apoptosis in cancer cells by modulating key signaling pathways.

Table 1: Anticancer Activity of Quinazoline Derivatives

| Compound | IC50 (μg/mL) | Cancer Cell Line |

|---|---|---|

| 24b | 2.51 | HepG-2 |

| 24b | 5.80 | MCF-7 |

| 24b | 4.11 | PC3 |

| Thalidomide | 11.26 | HepG-2 |

| Thalidomide | 14.58 | MCF-7 |

| Thalidomide | 16.87 | PC3 |

The study indicated that compound 24b showed a remarkable increase in caspase-8 levels (approximately sevenfold) compared to control groups, suggesting its role in apoptosis induction .

Antileishmanial Activity

In addition to its anticancer properties, this compound has been investigated for its antileishmanial activity. A series of N2,N4-disubstituted quinazoline derivatives were tested against Leishmania donovani and L. amazonensis. These compounds exhibited effective inhibition with EC50 values in the low micromolar range.

Table 2: Antileishmanial Activity of Quinazoline Derivatives

| Compound | EC50 (nM) | Leishmania Species |

|---|---|---|

| Quinazoline 23 | 150 | L. donovani |

| Quinazoline 12 | <100 | L. amazonensis |

The most potent compound identified was quinazoline derivative 23, which reduced liver parasitemia by approximately 37% in murine models when administered at a dose of 15 mg/kg/day for five consecutive days .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Apoptosis Induction : The compound enhances caspase activity leading to programmed cell death in cancer cells.

- Inhibition of Folate Metabolism : It has been suggested that quinazolines may interfere with folate metabolism in Leishmania parasites, contributing to their antileishmanial effects .

- PAK4 Inhibition : Some derivatives have been shown to inhibit p21-activated kinase 4 (PAK4), which is involved in cancer cell proliferation and migration .

Case Studies

Several case studies have documented the efficacy of quinazoline derivatives in both laboratory settings and animal models:

- Cancer Models : In vitro studies demonstrated that quinazoline derivatives could significantly suppress cell proliferation and induce apoptosis across multiple cancer cell lines.

- Leishmaniasis Treatment : In vivo studies indicated that specific quinazoline compounds could effectively reduce parasitemia in infected mice models.

属性

IUPAC Name |

2,4,5-trichloroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl3N2/c9-4-2-1-3-5-6(4)7(10)13-8(11)12-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIEAAARUUJGZGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=NC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60627631 | |

| Record name | 2,4,5-Trichloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134517-55-8 | |

| Record name | 2,4,5-Trichloroquinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134517-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5-Trichloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。